molecular formula C7H18Cl2N2 B1472187 1-Ethyl-3-methyl-piperazine dihydrochloride CAS No. 1955517-98-2

1-Ethyl-3-methyl-piperazine dihydrochloride

Cat. No. B1472187
CAS RN: 1955517-98-2
M. Wt: 201.13 g/mol
InChI Key: LZQXZFBVEYXZIP-UHFFFAOYSA-N
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Description

“1-Ethyl-3-methyl-piperazine dihydrochloride” is a chemical compound with the molecular formula C7H18Cl2N2 . It is used as a versatile building block and intermediate in organic synthesis .


Molecular Structure Analysis

The molecular structure of “1-Ethyl-3-methyl-piperazine dihydrochloride” consists of a piperazine ring, which is a heterocyclic diamine, with ethyl and methyl substituents . More detailed structural information may be available in 2D or 3D molecular files .

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

1-Ethyl-3-methyl-piperazine dihydrochloride serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have been utilized in the scale-up synthesis of dopamine uptake inhibitors, showcasing improvements in the coupling reactions and overall yield, highlighting its role in enhancing the efficiency of pharmaceutical production processes (Ironside et al., 2002).

Antidepressant and Antianxiety Activities

Derivatives of 1-Ethyl-3-methyl-piperazine dihydrochloride have been synthesized and assessed for their antidepressant and antianxiety activities. Studies involving novel series of compounds have shown significant behavioral effects in animal models, indicating the potential of these derivatives in treating mood disorders (Kumar et al., 2017).

Anticancer Applications

Certain derivatives of 1-Ethyl-3-methyl-piperazine dihydrochloride have demonstrated promising anticancer activities. For instance, compounds such as TM-208, a newly synthesized derivative, have shown excellent in vivo and in vitro anticancer activity with low toxicity, making it a potential candidate for cancer therapy (Jiang et al., 2007). Furthermore, novel 1,2,4-triazole Schiff bases containing 1-Ethyl-3-methyl-piperazine dihydrochloride derivatives have been prepared, with some showing significant inhibitory activity against tumor cells (Ding et al., 2016).

Antimicrobial Applications

1-Ethyl-3-methyl-piperazine dihydrochloride derivatives have been synthesized for antimicrobial applications. Piperazinyl-1,2-dihydroquinoline carboxylates, for instance, have been prepared and screened for their in vitro antimicrobial activities, demonstrating potential as antimicrobial lead molecules (Banu et al., 2018).

Chemical Synthesis and Molecular Docking Studies

The compound has been involved in the efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines, serving as a crucial building block in the preparation of biologically active compounds and chemical scaffolds for combinatorial libraries (Gao & Renslo, 2007). Moreover, it has been used in molecular docking studies to investigate binding interactions between synthesized derivatives and target proteins, aiding in the design of new drug candidates (Banu et al., 2018).

Safety And Hazards

Safety data for “1-Ethyl-3-methyl-piperazine dihydrochloride” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause severe skin burns and eye damage, respiratory irritation, and may cause an allergic skin reaction . It is recommended to handle this compound with appropriate personal protective equipment and to use it only in a well-ventilated area .

properties

IUPAC Name

1-ethyl-3-methylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-3-9-5-4-8-7(2)6-9;;/h7-8H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQXZFBVEYXZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-methyl-piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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